molecular formula C7H6ClNO B1589478 1-(5-Chloropyridin-2-yl)ethanone CAS No. 94952-46-2

1-(5-Chloropyridin-2-yl)ethanone

Cat. No. B1589478
Key on ui cas rn: 94952-46-2
M. Wt: 155.58 g/mol
InChI Key: VVYMEQBXUFPILB-UHFFFAOYSA-N
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Patent
US06054583

Procedure details

A two liter 4 neck flask was equipped with a stirrer, a thermometer and a 250 mL addition funnel. The reaction setup was flushed with nitrogen overnight. A 1.3 M cyclohexane solution of sec-butyllithium (222 mL, 0.289 mol) was charged to the addition funnel with a cannula. 2-Bromo-5-chloropyridine (57.72 g, MW=192.4, 0.30 mol) and 600 mL of ethyl ether were charged to the flask and then cooled in an acetone/dry ice bath. The temperature of the resultant slurry was -76° C. The sec-butyllithium was added dropwise at a rate to maintain the temperature at -74° C. or lower. The addition took 1.5 hours. When the addition was complete the addition funnel was rinsed with 20 mL of ethyl ether, then charged with 30.7 mL of N,N-dimethylacetamide (MW=87.12, d=0.937, 0.330 mol) and 30 mL of ethyl ether. Ten minutes after the completion of the sec-butyllithium addition, the N,N-dimethylacetamide solution was added dropwise to the reaction mixture, again maintaining the temperature at -74° C. or less. This addition took about 40 minutes. The reaction mixture was held at -76° C. for one hour after the N,N-dimethylacetamide addition was complete, then the bath was removed and the temperature allowed to warm to -30° C. At this temperature the cold bath was replaced and the reaction was quenched with 200 mL of 3 N HCl. The reaction mixture was allowed to warm to room temperature and held overnight. The phases were separated, the ethyl ether phase washed with water and saturated brine and then dried over anhydrous MgSO4. The ethyl ether was stripped, the crude product dissolved in methylene chloride and then treated with one weight equivalent of silica gel. The resulting slurry was filtered through Celite and stripped. The product was recrystallized from hexane to give 29.35 g of 2-acetyl-5-chloropyridine (65% yield based on sec-butyllithium, the limiting reagent).
[Compound]
Name
4
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
222 mL
Type
reactant
Reaction Step Two
Quantity
57.72 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
30.7 mL
Type
reactant
Reaction Step Eight
Quantity
30 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C1CCCCC1.C([Li])(CC)C.Br[C:13]1[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][N:14]=1.CN(C)[C:22](=[O:24])[CH3:23]>C(OCC)C>[C:22]([C:13]1[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][N:14]=1)(=[O:24])[CH3:23]

Inputs

Step One
Name
4
Quantity
2 L
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCCC1
Name
Quantity
222 mL
Type
reactant
Smiles
C(C)(CC)[Li]
Step Three
Name
Quantity
57.72 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Cl
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)[Li]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)[Li]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(C)=O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(C)=O)C
Step Eight
Name
Quantity
30.7 mL
Type
reactant
Smiles
CN(C(C)=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-74 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a thermometer and a 250 mL addition funnel
CUSTOM
Type
CUSTOM
Details
The reaction setup was flushed with nitrogen overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an acetone/dry ice bath
CUSTOM
Type
CUSTOM
Details
was -76° C
ADDITION
Type
ADDITION
Details
The addition
ADDITION
Type
ADDITION
Details
When the addition
WASH
Type
WASH
Details
was rinsed with 20 mL of ethyl ether
TEMPERATURE
Type
TEMPERATURE
Details
again maintaining the temperature at -74° C. or less
ADDITION
Type
ADDITION
Details
This addition
WAIT
Type
WAIT
Details
took about 40 minutes
Duration
40 min
WAIT
Type
WAIT
Details
The reaction mixture was held at -76° C. for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to -30° C
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 200 mL of 3 N HCl
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
WAIT
Type
WAIT
Details
held overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the ethyl ether phase washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
DISSOLUTION
Type
DISSOLUTION
Details
the crude product dissolved in methylene chloride
ADDITION
Type
ADDITION
Details
treated with one weight equivalent of silica gel
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered through Celite
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from hexane

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(=O)C1=NC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 29.35 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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